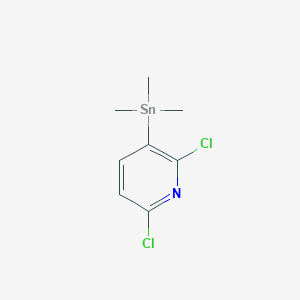

2,6-Dichloro-3-(trimethylstannyl)pyridine

Description

Properties

IUPAC Name |

(2,6-dichloropyridin-3-yl)-trimethylstannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-2-1-3-5(7)8-4;;;;/h1-2H;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDQQBNYGYNPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271837 | |

| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-35-0 | |

| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148493-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(trimethylstannyl)pyridine typically involves the stannylation of 2,6-dichloropyridine. One common method is the reaction of 2,6-dichloropyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Coupling Reactions: The Stille coupling reaction involves the use of palladium catalysts and organohalides.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Synthetic Applications

1. Stannylation Reactions

2,6-Dichloro-3-(trimethylstannyl)pyridine is primarily employed as a stannylating agent. It facilitates the introduction of trimethylstannyl groups into various substrates through nucleophilic substitution reactions. The presence of chlorine atoms enhances its reactivity, allowing it to replace halogen atoms in other organic compounds effectively.

Case Study: Stannylation of Pyridines

A study demonstrated that 2,6-dichloropyridines could react with trimethylstannyl anions under photostimulation conditions to yield disubstituted products with high yields (up to 96%) . This reaction showcases the compound's ability to serve as a precursor for more complex stannylated derivatives.

2. Coupling Reactions

The compound is also significant in coupling reactions, such as the Stille and Suzuki couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

- Stille Coupling : In this reaction, this compound can couple with aryl halides to form biaryl compounds. The trimethylstannyl group acts as a nucleophile that participates in the coupling process when activated by palladium catalysts .

- Suzuki Coupling : Similar to the Stille reaction, this compound can also be used in Suzuki coupling reactions involving boronic acids. The trimethylstannyl group is replaced by aryl groups, facilitating the formation of biphenyl compounds .

Reaction Mechanisms

The mechanisms behind these reactions often involve radical pathways or traditional nucleophilic substitution mechanisms (S_NAr). For instance, the radical chain character of the substitution process has been well-documented, where irradiation enhances the reaction rates and yields .

Comparative Data Table

| Application Type | Reaction Type | Typical Yield | Conditions |

|---|---|---|---|

| Stannylation | Nucleophilic Substitution | Up to 96% | Photostimulation, Liquid Ammonia |

| Stille Coupling | Cross-Coupling | 70-90% | Pd-catalyzed reaction |

| Suzuki Coupling | Cross-Coupling | 78% | DMF/H2O solvent system |

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-(trimethylstannyl)pyridine exerts its effects depends on the specific reaction it is involved in. In coupling reactions, the trimethylstannyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds through the transmetalation step in the presence of a palladium catalyst. This process involves the transfer of the trimethylstannyl group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyridine derivatives with structural or functional similarities to 2,6-Dichloro-3-(trimethylstannyl)pyridine:

Research Findings and Industrial Relevance

- Synthetic Utility : Stannyl derivatives like this compound are critical in synthesizing conjugated polymers and pharmaceuticals, as evidenced by their use in palladium-catalyzed couplings .

- Market Data : The trifluoromethyl derivative dominates industrial applications, with a projected market growth driven by agrochemical demand .

Biological Activity

2,6-Dichloro-3-(trimethylstannyl)pyridine (CAS No. 148493-35-0) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features a trimethylstannyl group, which is known to influence its chemical properties and biological interactions. Research into its biological activity encompasses various fields including medicinal chemistry, pharmacology, and toxicology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trimethylstannyl group may enhance lipophilicity, facilitating membrane permeability and influencing enzyme interactions. The compound's mechanism of action includes:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with specific receptors that may modulate physiological responses.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.5 |

| Escherichia coli | 20 | 1.0 |

| Pseudomonas aeruginosa | 18 | 1.5 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Study 2: Anticancer Mechanism

A separate investigation focused on the anticancer properties of the compound, where it was shown to inhibit cell proliferation in breast cancer cells through oxidative stress mechanisms. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .

Toxicological Profile

While the compound shows promise in various biological applications, understanding its toxicity is crucial for therapeutic use. Studies have reported moderate toxicity levels in animal models, with observed side effects including hepatotoxicity at high doses.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2,6-Dichloro-3-(trimethylstannyl)pyridine?

- Methodological Answer : A common approach involves stannylation of halogenated pyridine precursors. For example, bis[(trimethylstannyl)ethynyl] pyridine derivatives can be synthesized via palladium-catalyzed Stille coupling or direct transmetallation. Evidence from analogous systems suggests using CuI as a catalyst in toluene under inert conditions to minimize oxidation of the trimethylstannyl group . Precursor halogenation (e.g., 2,6-dichloro-3-iodopyridine) followed by reaction with trimethyltin chloride in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) is a viable pathway.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify pyridine ring protons and carbons. The trimethylstannyl group shows characteristic δ ~0.5 ppm (¹H) and δ ~8–15 ppm (¹¹⁹Sn satellite peaks in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M]⁺) at m/z ~317 (C₁₀H₁₂Cl₂NSn) with isotopic patterns consistent with Sn and Cl.

- Elemental Analysis : Verify C, H, N, and Cl percentages (±0.3% deviation).

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The trimethylstannyl group is air- and moisture-sensitive. Store under argon or nitrogen at ≤-20°C in amber vials. Use anhydrous solvents (e.g., toluene, THF) for reactions. Decomposition products (e.g., Sn oxides) can be detected via TLC or NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized for Stille coupling involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd₂(dba)₃ with AsPh₃ or P(o-tol)₃ ligands improves coupling efficiency with aryl/vinyl halides .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) for electron-deficient partners. For sterically hindered substrates, toluene with LiCl additives enhances reactivity.

- Temperature : Reactions typically proceed at 80–100°C; microwave-assisted synthesis reduces time (30 min, 120°C). Monitor via GC-MS or in situ FTIR.

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Unexpected NMR Shifts : Compare with computational models (DFT calculations for ¹³C chemical shifts). For example, Sn–C coupling in pyridine rings may split signals .

- Mass Spec Anomalies : Check for Cl loss (e.g., [M-Cl]⁺ fragments) or Sn oxidation. Use isotopic labeling (e.g., ³⁵Cl/³⁷Cl) to confirm fragmentation pathways.

- X-ray Crystallography : Resolve ambiguities by growing single crystals in Et₂O/hexane at -30°C.

Q. What mechanistic insights exist for the reactivity of the trimethylstannyl group in cross-couplings?

- Methodological Answer :

- Transmetallation Steps : Kinetic studies (stopped-flow UV-Vis) show rapid Sn→Pd transfer in Pd-catalyzed reactions. The 2,6-dichloro substituents on pyridine increase electrophilicity at C3, favoring oxidative addition .

- Side Reactions : Competing proto-destannylation (via β-hydride elimination) can occur with bulky substrates. Additives like CsF mitigate this by stabilizing intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.